Cas no 71411-90-0 (1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]-)
71411-90-0 structure
Product Name:1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]-
CAS No:71411-90-0
MF:C13H15N3
MW:213.278302431107
CID:576193
PubChem ID:3018116
Update Time:2025-04-19
1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]-
- 4-N-[(4-aminophenyl)methyl]benzene-1,4-diamine
- N-[(4-aminophenyl)methyl]benzene-1,4-diamine
- N-((4-Aminophenyl)methyl)benzene-1,4-diamine
- N-(4-aminobenzyl)benzene-1,4-diamine
- 71411-90-0
- DTXSID50991757
- NS00062049
- AKOS032951019
- EINECS 275-396-3
- N~1~-[(4-Aminophenyl)methyl]benzene-1,4-diamine
- SCHEMBL455536
-
- Inchi: 1S/C13H15N3/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9,14-15H2
- InChI Key: ZQMZIOUGOZDCNR-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)N)CC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 213.12675
- Monoisotopic Mass: 213.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- Density: 1.224
- Boiling Point: 432.6°C at 760 mmHg
- Flash Point: 255.3°C
- Refractive Index: 1.72
- PSA: 64.07
1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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